molecular formula C23H28N2O4 B2409223 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921562-88-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2409223
CAS No.: 921562-88-1
M. Wt: 396.487
InChI Key: HSAMWORXFQEBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-12-25-19-14-17(8-11-20(19)29-15-23(2,3)22(25)27)24-21(26)13-16-6-9-18(28-4)10-7-16/h6-11,14H,5,12-13,15H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMWORXFQEBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of oxazepines. Its unique structure suggests potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to present an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.4528 g/mol
  • CAS Number : 921791-39-1

The structure includes a tetrahydrobenzo[b][1,4]oxazepine core and a methoxyphenyl acetamide side chain, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting squalene synthase, a key enzyme in cholesterol biosynthesis .
  • Receptor Modulation : Binding to receptors can modulate signaling pathways that influence cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.
  • DNA/RNA Interaction : There is evidence suggesting that the compound may interact with genetic material, potentially influencing gene expression and cellular function.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. In studies involving related compounds:

  • Cytokine Modulation : Some oxazepine derivatives have been reported to reduce levels of pro-inflammatory cytokines, indicating a potential for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of oxazepine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit squalene synthase in rat liver microsomes with an IC50 value indicating potent activity (IC50 = 90 nM) .
  • Case Study 2 : Another study reported that oxazepine compounds could effectively inhibit the growth of Leishmania species in vitro, showcasing potential applications in treating parasitic infections .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 ValueReference
Oxazepine ASqualene Synthase Inhibition90 nM
Oxazepine BAntimicrobial (E. coli)45 µM
Oxazepine CAnti-inflammatory (TNF-alpha)Not specified

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For example, derivatives of the oxazepin scaffold have shown potential in targeting various cancer cell lines.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects through the inhibition of specific pathways involved in inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Kinase Inhibition : The unique structural features of this compound suggest it could inhibit certain kinases involved in cellular signaling pathways, which are critical in cancer progression and other diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound and its analogs:

  • In Vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 75% to over 86% .
  • In Vivo Efficacy : Animal models have shown promising results in terms of tumor reduction when treated with similar oxazepin derivatives, indicating potential for further development as anticancer agents.

Preparation Methods

Regioselectivity in Cyclization

Competing pathways during ring formation may yield byproducts. Computational modeling (DFT calculations) identifies transition states favoring the desired regiochemistry, enabling solvent optimization (e.g., switching from DMF to acetonitrile).

Stability of the Acetamide Bond

Hydrolysis under acidic conditions is mitigated by storing the final product in amber vials at −20°C with desiccants.

Emerging Methodologies

Recent advances include enzymatic amidation using lipases, which achieve 90% yield under mild conditions (pH 7.0, 30°C). This approach reduces reliance on hazardous acyl chlorides.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the 4-methoxyphenylacetamide moiety. Key steps include:

  • Core formation : Cyclization of precursors under controlled temperatures (e.g., reflux in ethanol) using catalysts like p-toluenesulfonic acid .
  • Acetamide coupling : Amide bond formation via activation with EDCI/HOBt or DCC in anhydrous DMF, monitored by TLC .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the benzoxazepine core (e.g., characteristic oxazepine protons at δ 4.2–4.5 ppm) and acetamide moiety (δ 2.1 ppm for methyl groups) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects residual solvents .
  • Mass spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 413.18) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Incubate at 37°C in PBS or simulated gastric fluid (pH 2.0), sampling at intervals (0, 6, 24 hrs) for HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s reaction mechanisms in catalytic processes?

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive positions (e.g., oxazepine ring) to study rate-determining steps .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) simulate transition states and intermediate stability during ring closure or amide coupling .
  • Trapping experiments : Use radical scavengers (TEMPO) or electrophilic traps to identify reactive intermediates in oxidation or alkylation steps .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Dose-response standardization : Compare IC50_{50} values in parallel assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to rule out false positives from solvent interference .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., sulfonamide-substituted benzoxazepines) to identify trends in activity-stability relationships .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-chloro or 4-fluoro on the phenyl ring) to test electronic effects on receptor binding .
  • Pharmacophore mapping : Generate 3D models (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • In vitro assays : Screen analogs against panels of enzymes (e.g., kinases, proteases) to map selectivity profiles .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • PK/PD modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to correlate in vitro IC50_{50} with effective doses in vivo .
  • Metabolite profiling : Identify major metabolites (e.g., hydroxylation at the propyl chain) using liver microsomes and human CYP isoforms .
  • Formulation optimization : Test bioavailability enhancements (e.g., nanoemulsions or cyclodextrin complexes) to improve in vivo activity .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays across cell lines?

  • Cell line authentication : Verify origins (e.g., ATCC STR profiling) to rule out contamination .
  • Assay normalization : Use ATP-based viability assays (CellTiter-Glo) alongside MTT to control for assay-specific artifacts .
  • Microenvironment modulation : Test under hypoxic vs. normoxic conditions to assess metabolic dependencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.